molecular formula C12H12Cl2O B3103187 1-(3-Chlorophenyl)cyclopentanecarbonyl chloride CAS No. 143328-26-1

1-(3-Chlorophenyl)cyclopentanecarbonyl chloride

Cat. No.: B3103187
CAS No.: 143328-26-1
M. Wt: 243.13 g/mol
InChI Key: UWRSIAAJBYOXPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chlorophenyl)cyclopentanecarbonyl chloride is a chlorinated organic compound that contains a cyclopentane ring with a carbonyl chloride group attached to a phenyl group. This compound is commonly used as a building block in the synthesis of various pharmaceuticals and agrochemicals due to its versatile reactivity and functional group compatibility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus trichloride, and the reactions are usually carried out under anhydrous conditions to prevent hydrolysis .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. The process involves strict control of temperature, pressure, and the use of catalysts to optimize the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorophenyl)cyclopentanecarbonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Addition Reactions: It can participate in addition reactions with alkenes and alkynes to form cyclopropane derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.

    Addition Reactions: Reagents such as carbenes are used, and the reactions are often conducted under inert atmospheres to prevent side reactions.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, the major products can include amides, esters, and thioesters.

    Addition Products: Cyclopropane derivatives are the primary products formed in addition reactions.

Scientific Research Applications

1-(3-Chlorophenyl)cyclopentanecarbonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as an intermediate in various chemical reactions.

    Biology: The compound is used in the development of biologically active molecules, including potential drug candidates.

    Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly those targeting specific biological pathways.

    Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals due to its reactivity and functional group compatibility.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)cyclopentanecarbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The carbonyl chloride group is highly reactive, allowing the compound to form covalent bonds with various nucleophiles. This reactivity is exploited in the synthesis of complex molecules where the compound acts as an intermediate .

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanecarbonyl chloride: Similar in structure but lacks the 3-chlorophenyl group, making it less versatile in certain reactions.

    Benzoyl chloride: Contains a benzene ring instead of a cyclopentane ring, leading to different reactivity patterns.

    Phenylacetyl chloride: Similar in having a phenyl group but differs in the acyl group attached, affecting its reactivity and applications.

Uniqueness

1-(3-Chlorophenyl)cyclopentanecarbonyl chloride is unique due to the presence of both the cyclopentane ring and the 3-chlorophenyl group. This combination provides a balance of reactivity and stability, making it a valuable intermediate in the synthesis of a wide range of compounds.

Properties

IUPAC Name

1-(3-chlorophenyl)cyclopentane-1-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Cl2O/c13-10-5-3-4-9(8-10)12(11(14)15)6-1-2-7-12/h3-5,8H,1-2,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWRSIAAJBYOXPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC(=CC=C2)Cl)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Chlorophenyl)cyclopentanecarbonyl chloride
Reactant of Route 2
1-(3-Chlorophenyl)cyclopentanecarbonyl chloride
Reactant of Route 3
Reactant of Route 3
1-(3-Chlorophenyl)cyclopentanecarbonyl chloride
Reactant of Route 4
Reactant of Route 4
1-(3-Chlorophenyl)cyclopentanecarbonyl chloride
Reactant of Route 5
1-(3-Chlorophenyl)cyclopentanecarbonyl chloride
Reactant of Route 6
1-(3-Chlorophenyl)cyclopentanecarbonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.